Potency of Spiro[2.2]pentane-Containing Inhibitors Compared to Non-Spirocyclic Analogs
The spiro[2.2]pentane scaffold, when incorporated into indazolyl-carbonitrile derivatives, yields exceptionally potent inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2). Inhibitors containing this motif have demonstrated picomolar potency (IC50 values in the pM range) in biochemical assays [1]. This represents a significant potency enhancement compared to many LRRK2 inhibitors lacking this rigid spirocyclic core, which often exhibit nanomolar (nM) activity.
| Evidence Dimension | LRRK2 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Picomolar range (pM) |
| Comparator Or Baseline | Typical LRRK2 inhibitors without spiro[2.2]pentane core: Nanomolar range (nM) |
| Quantified Difference | Up to ~1,000-fold improvement |
| Conditions | In vitro biochemical LRRK2 kinase assay |
Why This Matters
This data directly addresses the selection criteria for drug discovery programs targeting LRRK2, where maximizing potency is critical for achieving therapeutic efficacy at lower doses, potentially improving the therapeutic window.
- [1] Enamine Ltd. (2023). Spiro[2.2]pentane scaffold generated a library of molecules with interesting and quite unusual conformational properties. View Source
